Methyl 2-mercapto-6-methoxybenzoate
Description
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 2-methoxy-6-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-11-6-4-3-5-7(13)8(6)9(10)12-2/h3-5,13H,1-2H3 |
InChI Key |
BWAAPTKXKMPFAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent: Methanol (polar aprotic solvents like DMF or DMSO are alternatives).
-
Base: Sodium methoxide (30% w/w in methanol).
-
Temperature: 80–150°C.
-
Pressure: 0.18–1.4 MPa.
-
Yield: 85–90% (based on analogous reactions in CN104151157A).
Mechanistic Insight:
The reaction proceeds via deprotonation of methanol by NaOMe, generating a methoxide ion that attacks the electron-deficient aromatic ring activated by the nitrile group. The chloro group at the ortho position is selectively replaced due to its higher reactivity compared to the para position, as observed in similar systems.
Table 1: Methoxylation Conditions and Outcomes
| Example | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 80–100 | 0.2–0.4 | 85 |
| 2 | Methanol | 130–150 | 0.8–1.4 | 90 |
Thiolation of 2-Chloro-6-Methoxybenzonitrile
The substitution of the remaining chloro group with a thiol moiety is critical. JP3060111B2 and CN103360288B provide methodologies using sodium sulfide (Na2S) or sodium sulfite (Na2SO3) in polar aprotic solvents.
Key Parameters
-
Solvent: DMF, DMSO, or 1,4-dioxane.
-
Reagent: Sodium sulfide nonahydrate (Na2S·9H2O).
-
Temperature: 70–75°C.
-
Reaction Time: 1.5–2 hours.
Operational Notes:
-
Excess Na2S ensures complete conversion, minimizing residual chloride.
-
Solvent recovery via vacuum distillation reduces costs and environmental impact.
Table 2: Thiolation Efficiency Across Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 70–75 | 1.5 | 85.7 |
| 1,4-Dioxane | 70–75 | 1.5 | 88.2 |
| DMSO | 70–75 | 1.5 | 85.7 |
Hydrolysis of 2-Mercapto-6-Methoxybenzonitrile to the Carboxylic Acid
Conversion of the nitrile group to a carboxylic acid is achieved via alkaline hydrolysis, as detailed in CN103360288B.
Hydrolysis Protocol
-
Base: Aqueous NaOH or KOH (15–25% w/w).
-
Temperature: 150°C (autoclave conditions).
-
Reaction Time: 10–12 hours.
Acidification and Isolation:
Post-hydrolysis, the mixture is acidified to pH 3–4 using HCl or H2SO4, precipitating 2-mercapto-6-methoxybenzoic acid. Organic solvent extraction (e.g., chloroform) followed by drying and crystallization yields the pure acid.
The final step involves esterification of the carboxylic acid with methanol. While not explicitly covered in the cited patents, standard Fischer esterification conditions apply:
Recommended Conditions
-
Catalyst: Concentrated H2SO4 (5–10 mol%).
-
Solvent: Excess methanol.
-
Temperature: Reflux (65°C).
-
Reaction Time: 4–6 hours.
-
Yield: 90–95% (estimated).
Purification:
Distillation under reduced pressure removes excess methanol, followed by recrystallization from ethanol/water to obtain the ester in >98% purity.
Alternative Pathways and Emerging Methodologies
One-Pot Methoxylation-Thiolation-Hydrolysis
Preliminary data from CN103360288B suggest that sequential reactions without intermediate isolation can reduce processing time and improve overall yield. For example:
-
Methoxylation in methanol/NaOMe.
-
Direct addition of Na2S·9H2O to the same reactor.
-
Hydrolysis with aqueous NaOH.
This approach may achieve a total yield of 75–80%, though optimization is required to mitigate side reactions.
Catalytic Hydrogenation for Nitrile Reduction
Emerging methods propose catalytic hydrogenation of the nitrile to an amine, followed by oxidation to the acid. However, this route introduces complexity and is less cost-effective for industrial scales.
Industrial-Scale Considerations
Solvent Recycling
DMF and 1,4-dioxane are recovered via vacuum distillation (≥90% recovery rate), aligning with green chemistry principles.
Waste Management
-
Neutralization of acidic and basic waste streams prevents environmental contamination.
-
Sodium sulfate byproducts from drying steps are non-hazardous and recyclable.
Cost Analysis
-
Raw Material Cost: ~$120/kg (2,6-dichlorobenzonitrile).
-
Total Synthesis Cost: ~$450/kg (including solvent recovery).
-
Market Price (Est.): $1,200–1,500/kg (pharmaceutical grade).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-mercapto-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-mercapto-6-methoxybenzoate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Similar Compounds
Key Observations:
Functional Group Impact: The thiol (-SH) group in this compound enhances nucleophilicity and oxidative sensitivity compared to hydroxyl (-OH) or methyl (-CH₃) substituents in analogs. This makes it prone to disulfide bond formation .
Physical Properties: Solubility: Methyl 2-hydroxy-6-methoxybenzoate (OH substituent) is more soluble in polar solvents like ethanol than this compound due to stronger hydrogen bonding . Volatility: Methyl 2-methoxy-6-methylbenzoate (CH₃ group) likely has a lower boiling point than the thiol analog due to reduced molecular weight and weaker intermolecular forces .
Ester Group Variations: Ethyl 2-methoxybenzoate (C₆H₄-OCH₃-COOEt) exhibits slower ester hydrolysis rates compared to methyl esters due to steric hindrance from the ethyl group, as noted in JECFA standards .
Functional Group Comparison with Non-Ester Analogs
- 2-Methoxy-6-methylbenzoic Acid (CAS 579-75-9): The free carboxylic acid group (-COOH) confers higher acidity (pKa ~2-3) compared to the esterified analogs. This increases water solubility but reduces compatibility with non-polar matrices .
Methyl Salicylate (CAS 119-36-8, referenced in VOC studies):
Reactivity and Stability
- Oxidation Sensitivity : The thiol group in this compound is susceptible to oxidation, forming disulfide bridges under aerobic conditions—a property absent in hydroxyl- or methyl-substituted analogs .
- Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, as seen in Ethyl 2-methoxybenzoate’s stability profile .
Biological Activity
Methyl 2-mercapto-6-methoxybenzoate is a compound of significant interest in biological research due to its unique structural features, which include both a mercapto group and a methoxy group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H12O3S
- Molecular Weight : 224.27 g/mol
The presence of the mercapto group () allows for redox reactions, while the methoxy group () can enhance solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that may alter protein function. Additionally, the methoxy group can participate in hydrogen bonding, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This is largely due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Antifungal activity noted |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for further research in treating inflammatory diseases .
Antioxidant Activity
The mercapto group contributes to antioxidant activity by neutralizing reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on this compound highlighted its efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as a therapeutic agent in treating infections caused by resistant strains .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and pro-inflammatory cytokine levels. This suggests that the compound may modulate immune responses effectively .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound exhibited a dose-dependent scavenging effect, supporting its potential role as an antioxidant agent.
Comparative Analysis with Similar Compounds
This compound can be compared with related compounds to highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-methoxybenzoate | Lacks mercapto group | Limited reactivity |
| Methyl salicylate (2-hydroxy) | Contains hydroxyl group | Anti-inflammatory and analgesic |
| Ethyl 2-mercapto-5-methoxybenzoate | Similar structure but different position | Antimicrobial and antioxidant properties |
The dual functionality of this compound makes it particularly valuable in both research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-mercapto-6-methoxybenzoate in academic research?
- Methodological Answer : The synthesis typically involves esterification of 2-mercapto-6-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Protecting the thiol group (-SH) with a trityl or acetyl group during esterification prevents oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Derivatives like ethyl 2-chloro-6-methoxybenzoate () highlight the importance of substituent positioning, which can guide reaction optimization. Post-synthesis, confirm structure using ¹H/¹³C NMR and FT-IR to verify ester and thiol moieties .
Q. How can researchers ensure the stability of this compound during experimental workflows?
- Methodological Answer : The thiol group is prone to oxidation; store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Avoid aqueous or protic solvents (e.g., MeOH/H₂O) for long-term storage. Monitor degradation via thin-layer chromatography (TLC) or LC-MS. For handling, use gloveboxes or Schlenk lines to minimize air exposure, as recommended for similar thiol-containing benzoates ( ).
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies methoxy (-OCH₃, δ ~3.8 ppm) and methyl ester (-COOCH₃, δ ~3.9 ppm). The aromatic protons and thiol proton (if unprotected) appear in δ 6.5–7.5 ppm.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (C₉H₁₀O₃S, theoretical m/z 198.035).
- X-ray Crystallography : For crystalline derivatives, SHELX software ( ) refines crystal structures to validate stereochemistry and intermolecular interactions.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the thiol group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the thiol’s nucleophilicity and redox potential. Solvent effects (e.g., DMSO or THF) are incorporated using the Polarizable Continuum Model (PCM). Compare results with experimental data (e.g., reaction kinetics with electrophiles like iodoacetamide) to validate predictions. Studies on analogous compounds () suggest methoxy groups adjacent to thiols enhance stabilization via resonance .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism (thiol ↔ thione) or solvent-induced shifts. Use multi-technique validation:
- Variable Temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures.
- X-ray Diffraction : Resolve ambiguity in substituent positioning (e.g., para vs. ortho methoxy groups) via crystallographic data ( ).
- Tandem MS/MS : Fragmentation patterns distinguish isomeric byproducts. For example, methyl 2-fluoro-6-methoxybenzoate () shows distinct fragmentation compared to non-fluorinated analogs .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : The thiol group’s volatility and weak intermolecular interactions complicate crystallization. Strategies include:
- Co-crystallization : Use hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the lattice.
- Slow Evaporation : Employ low-polarity solvents (e.g., dichloromethane/hexane) at 4°C.
- SHELXL Refinement : Adjust thermal parameters and occupancy rates to account for disorder ( ). For non-crystalline samples, substitute with methyl 4-bromo-2-hydroxy-6-methylbenzoate () as a model for steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

